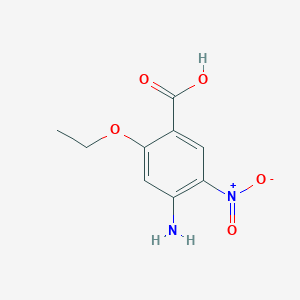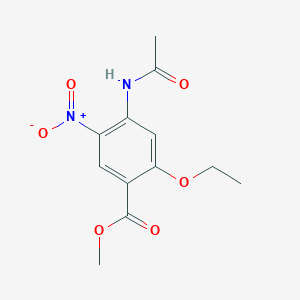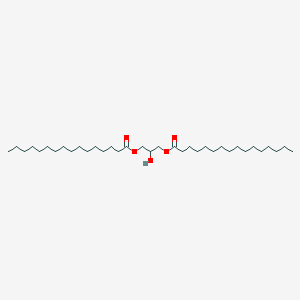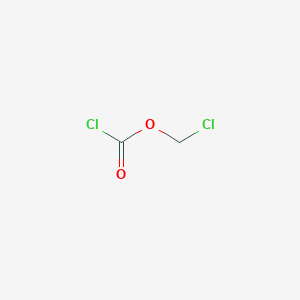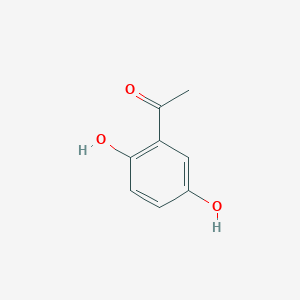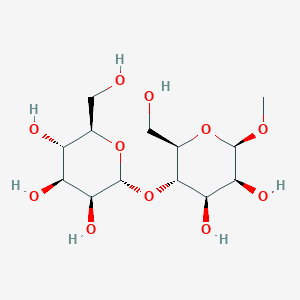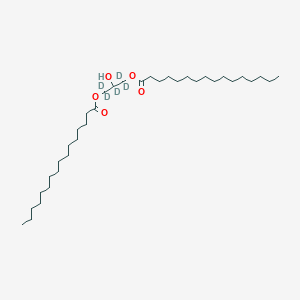
Glycerol-d5 1,3-Dipalmitate
Descripción general
Descripción
Glycerol-d5 1,3-Dipalmitate: is a deuterated version of glycerol 1,3-dipalmitate, a type of ester formed by the reaction of glycerol with two molecules of palmitic acid . This compound is primarily used in research to study the metabolism and synthesis of lipids in cells, tissues, and organisms . It is also used as a standard for lipid analysis and as a reference material for nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycerol-d5 1,3-Dipalmitate involves the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium, which is a stable isotope of hydrogen . The reaction typically requires an esterification process under controlled conditions to ensure the correct substitution and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using deuterated glycerol and palmitic acid . The process may include purification steps such as crystallization or chromatography to achieve high purity levels required for research applications .
Análisis De Reacciones Químicas
Types of Reactions: Glycerol-d5 1,3-Dipalmitate, being an ester, can undergo various chemical reactions including hydrolysis, transesterification, and oxidation .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break the ester bond, yielding glycerol and palmitic acid.
Transesterification: Involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Major Products: The major products formed from these reactions include glycerol, palmitic acid, and various transesterified compounds depending on the reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Glycerol-d5 1,3-Dipalmitate is used as a standard in lipid analysis and NMR spectroscopy due to its stable isotope labeling . It helps in studying lipid metabolism and synthesis .
Biology: In biological research, it is used to investigate lipid behavior in cells and tissues, providing insights into cellular processes involving lipids .
Medicine: Research involving this compound includes studying its neuroprotective properties, particularly its role in reducing oxidative stress and inflammatory responses in neuronal cells .
Industry: In industrial applications, it is used in the formulation of various lipid-based products and as a reference material for quality control in lipid analysis .
Mecanismo De Acción
Glycerol-d5 1,3-Dipalmitate exerts its effects primarily through its incorporation into lipid bilayers and cellular membranes . It interacts with various molecular targets involved in lipid metabolism and signaling pathways . The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems .
Comparación Con Compuestos Similares
Glycerol 1,3-Dipalmitate: The non-deuterated version, commonly used in similar research applications.
Glyceryl 1,3-distearate: Another ester with stearic acid instead of palmitic acid, used in lipid research.
1,3-Dipalmitoyl-2-oleoylglycerol: A similar compound with an additional oleic acid, used in studying lipid interactions.
Uniqueness: Glycerol-d5 1,3-Dipalmitate’s uniqueness lies in its deuterium labeling, which provides enhanced stability and precision in analytical techniques such as NMR spectroscopy . This makes it particularly valuable for detailed studies of lipid metabolism and interactions .
Propiedades
IUPAC Name |
(1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZGHREJPXDMH-YYRBTATQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

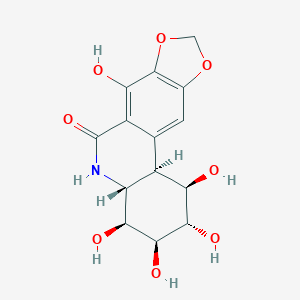
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
